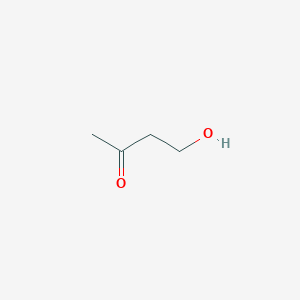
1,2-二溴乙烷-13C2
描述
1,2-Dibromoethane-13C2 (1,2-DBE-13C2) is a halogenated hydrocarbon that is used in a variety of scientific and industrial applications. It is a colorless, volatile liquid with a sweet odor. It is a derivative of 1,2-dibromoethane, an organic compound that has been used in the past for a variety of industrial and scientific applications. 1,2-DBE-13C2 is a stable, non-toxic compound that is used in a variety of laboratory experiments, including the synthesis of other compounds, the determination of reaction kinetics, and the study of biochemical and physiological effects.
科学研究应用
生物活性和致癌性:发现 1,2-二溴乙烷可以与各种组织中的蛋白质、RNA 和 DNA 结合,这可能有助于其生物活性,包括致癌特性 (Hill、Shih、Johnston 和 Struck,1978).
生物降解机制:研究表明,在某些微生物培养物中,1,2-二溴乙烷具有独特的还原性脱卤机制,有助于了解其在受污染场所的生物降解途径 (Palau 等,2023).
遗传毒性和生物标志物:该化合物与细胞中的突变、DNA 损伤和微核增加有关,其中 241 个基因被确定为其遗传毒性作用的潜在生物标志物 (Kim 等,2006).
核磁共振波谱应用:核磁共振波谱中的选择性群体反转 (SPI) 已被用于分配 1,2-二溴乙烷相关化合物的碳-13 共振并确定偶合常数 (Chalmers、Pachler 和 Wessels,1974).
增强地下水中的生物降解:添加乙烷或丙烷气体和无机营养物质可以增强地下水中的 1,2-二溴乙烷的生物降解 (Hatzinger、Streger 和 Begley,2015).
气体热容和内旋转:对 1,2-二溴乙烷气体热容的研究揭示了内旋转的潜在障碍,提供了对其物理性质的见解 (Gwinn 和 Pitzer,1948).
药物代谢中的代谢激活:大鼠肝微粒体和肝细胞可以将 1,2-二溴乙烷激活为自由基中间体,表明其在药物代谢中的作用 (Tomasi 等,1983).
土壤持久性和微孔截留:1,2-二溴乙烷在农业表土中持续存在多年,表现出对迁移和微生物降解的抵抗力,释放缓慢且随温度变化 (Steinberg、Pignatello 和 Sawhney,1987).
作用机制
Mode of Action
It’s known to be toxic if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation and may cause respiratory irritation .
Pharmacokinetics
It’s known that repeated exposure to this material can result in absorption through the skin, causing significant health hazards .
Result of Action
It’s known to be carcinogenic, with potential to cause cancer through dermal, inhalation, and oral exposure .
Action Environment
It’s known to be stable in closed containers and is toxic to aquatic life with long-lasting effects .
安全和危害
生化分析
Biochemical Properties
1,2-Dibromoethane-13C2 plays a crucial role in biochemical reactions. It is produced by the reaction of ethylene gas with bromine . The exact enzymes, proteins, and other biomolecules it interacts with are not fully understood and are subjects of ongoing research. The nature of these interactions is complex and involves various biochemical pathways.
Cellular Effects
The effects of 1,2-Dibromoethane-13C2 on cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of 1,2-Dibromoethane-13C2 involves its interactions at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Dibromoethane-13C2 can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 1,2-Dibromoethane-13C2 can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
1,2-Dibromoethane-13C2 is involved in various metabolic pathways. It interacts with certain enzymes or cofactors, and it can also affect metabolic flux or metabolite levels .
Transport and Distribution
1,2-Dibromoethane-13C2 is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
属性
IUPAC Name |
1,2-dibromo(1,2-13C2)ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4Br2/c3-1-2-4/h1-2H2/i1+1,2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAAZPARNPHGIKF-ZDOIIHCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13CH2]Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30514625 | |
| Record name | 1,2-Dibromo(~13~C_2_)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30514625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33458-49-0 | |
| Record name | 1,2-Dibromo(~13~C_2_)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30514625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Dibromoethane-13C2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1h)-one](/img/structure/B42823.png)












